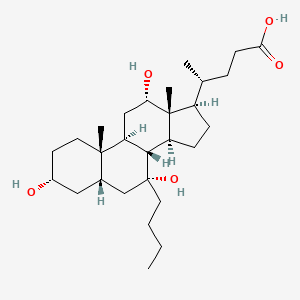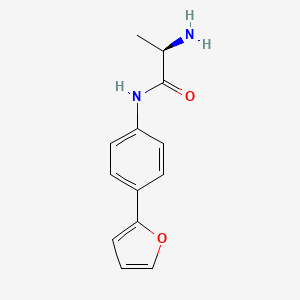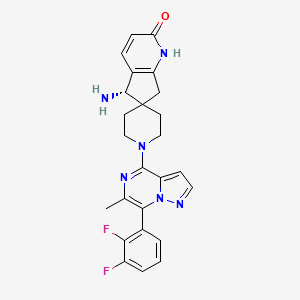
Shp2-IN-16
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Shp2-IN-16 is a small molecule inhibitor specifically designed to target the Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in various cellular processes, including cell growth, differentiation, migration, and oncogenic transformation. The inhibition of SHP2 has been identified as a promising therapeutic strategy for treating various cancers and other diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Shp2-IN-16 typically involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route may involve the use of various reagents and catalysts to achieve the desired chemical transformations. For example, the preparation of this compound might include steps such as:
Formation of the core structure: This step involves the construction of the core scaffold of the molecule using appropriate starting materials and reagents.
Functional group modifications: Various functional groups are introduced or modified to enhance the compound’s potency and selectivity.
Purification and characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and other advanced techniques to streamline the production process. Additionally, stringent quality control measures would be implemented to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Shp2-IN-16 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions may introduce new functional groups that enhance the compound’s activity or selectivity .
Applications De Recherche Scientifique
Shp2-IN-16 has a wide range of scientific research applications, including:
Cancer research: It is used to study the role of SHP2 in various cancers and to develop targeted therapies for cancer treatment
Signal transduction studies: The compound helps elucidate the signaling pathways regulated by SHP2 and its interactions with other proteins
Drug resistance research: This compound is used to investigate mechanisms of drug resistance in cancer cells and to develop strategies to overcome resistance
Immunotherapy: The compound is explored for its potential to enhance the efficacy of immune checkpoint inhibitors and other immunotherapies
Mécanisme D'action
Shp2-IN-16 exerts its effects by specifically inhibiting the phosphatase activity of SHP2. SHP2 is involved in various signaling pathways, including the RAS/ERK, PI3K/AKT, and JAK/STAT pathways. By inhibiting SHP2, this compound disrupts these signaling cascades, leading to reduced cell proliferation, migration, and survival. The compound binds to the active site of SHP2, preventing its interaction with phosphorylated substrates and thereby blocking its catalytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Several other SHP2 inhibitors have been developed, including:
SHP099: A selective SHP2 inhibitor with a different chemical structure.
RMC-4550: Another SHP2 inhibitor with potent anti-cancer activity.
TNO155: A SHP2 inhibitor currently in clinical trials for cancer treatment
Uniqueness of Shp2-IN-16
This compound is unique in its specific binding affinity and selectivity for SHP2. Compared to other inhibitors, this compound may offer improved potency and reduced off-target effects, making it a valuable tool for both research and therapeutic applications .
Propriétés
Formule moléculaire |
C25H24F2N6O |
|---|---|
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
(5S)-5-amino-1'-[7-(2,3-difluorophenyl)-6-methylpyrazolo[1,5-a]pyrazin-4-yl]spiro[5,7-dihydro-1H-cyclopenta[b]pyridine-6,4'-piperidine]-2-one |
InChI |
InChI=1S/C25H24F2N6O/c1-14-22(16-3-2-4-17(26)21(16)27)33-19(7-10-29-33)24(30-14)32-11-8-25(9-12-32)13-18-15(23(25)28)5-6-20(34)31-18/h2-7,10,23H,8-9,11-13,28H2,1H3,(H,31,34)/t23-/m1/s1 |
Clé InChI |
YPAIQYUKPJORDA-HSZRJFAPSA-N |
SMILES isomérique |
CC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C([C@H]4N)C=CC(=O)N5)C6=C(C(=CC=C6)F)F |
SMILES canonique |
CC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C(C4N)C=CC(=O)N5)C6=C(C(=CC=C6)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



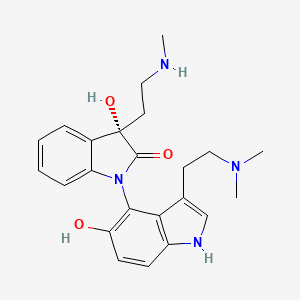
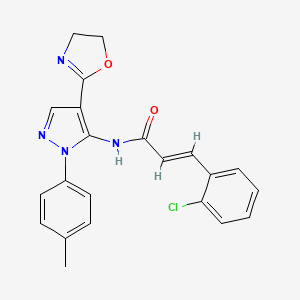
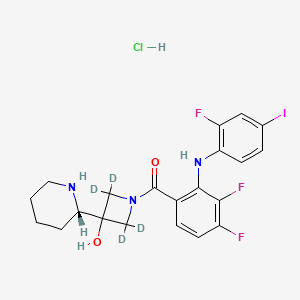
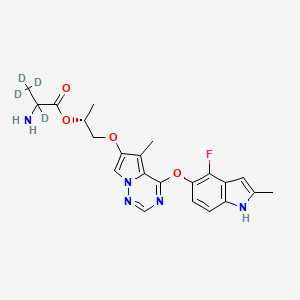
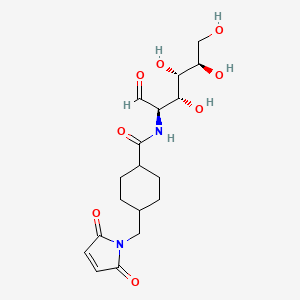
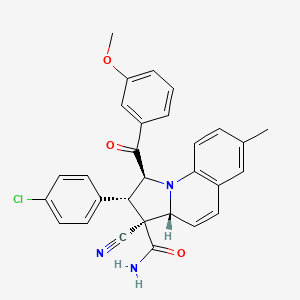
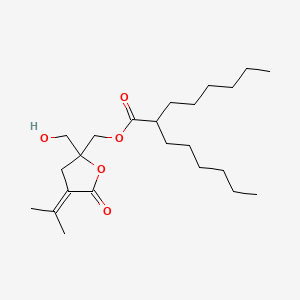

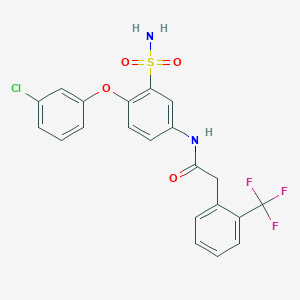
![7-(2-amino-4,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-1,3-benzodioxole-4-carbonitrile](/img/structure/B12381577.png)
